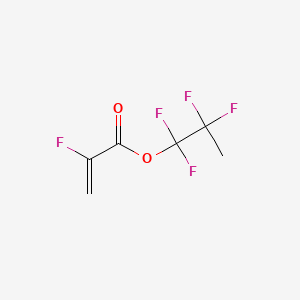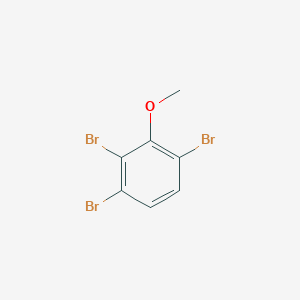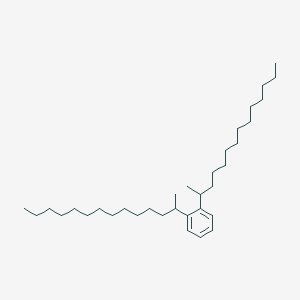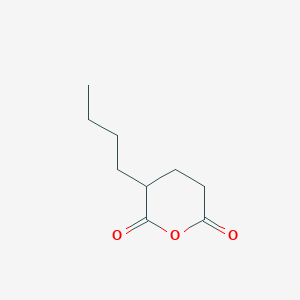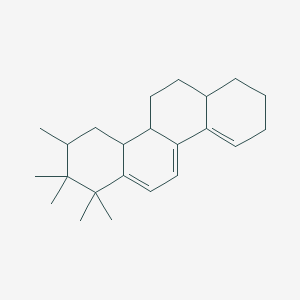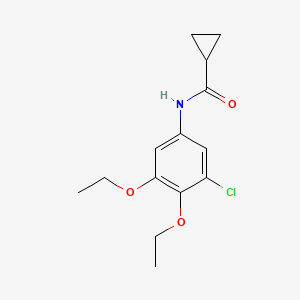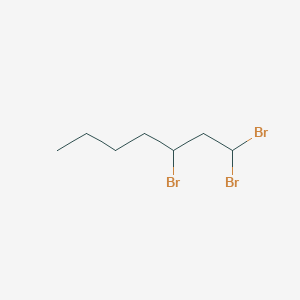![molecular formula C14H16N2O4S B14348792 N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide CAS No. 91531-08-7](/img/structure/B14348792.png)
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide is a chemical compound with the molecular formula C14H16N2O4S It is known for its complex structure, which includes a naphthalene ring substituted with a hydroxyethylsulfamoyl group and an acetamide group
Preparation Methods
The synthesis of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide typically involves multiple steps, including the introduction of the hydroxyethylsulfamoyl group and the acetamide group to the naphthalene ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amine groups.
Sulfonation: The amine groups are then sulfonated to introduce the sulfamoyl group.
Acetylation: Finally, the hydroxyethyl group is introduced, followed by acetylation to form the acetamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide can be compared with other similar compounds, such as:
Naphthalene-2-sulfonamide: Similar structure but lacks the hydroxyethyl and acetamide groups.
Naphthalene-2-acetamide: Similar structure but lacks the sulfamoyl group.
Naphthalene-2-hydroxyethylsulfamide: Similar structure but lacks the acetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
91531-08-7 |
|---|---|
Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
N-[6-(2-hydroxyethylsulfamoyl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C14H16N2O4S/c1-10(18)16-13-4-2-12-9-14(5-3-11(12)8-13)21(19,20)15-6-7-17/h2-5,8-9,15,17H,6-7H2,1H3,(H,16,18) |
InChI Key |
ZZUPWDGFRPVLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

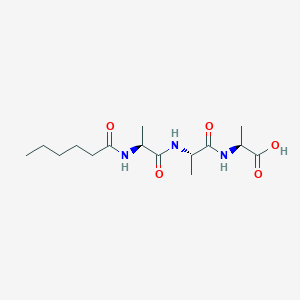
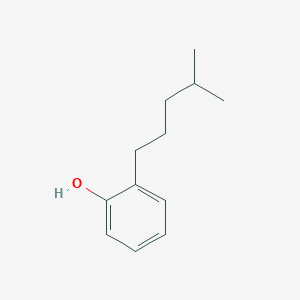
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
